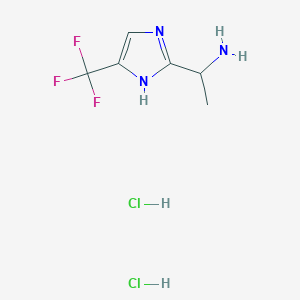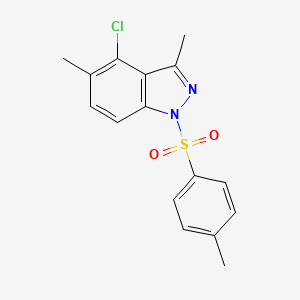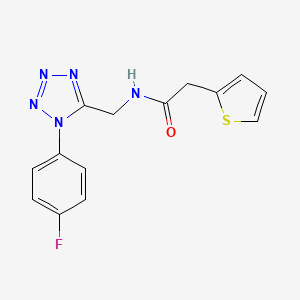methanone N-(2,4-dinitrophenyl)hydrazone CAS No. 306977-34-4](/img/structure/B2671116.png)
[3-chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone N-(2,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone N-(2,4-dinitrophenyl)hydrazone” is a chemical compound. Detailed information about its chemical properties, structure, melting point, boiling point, density, molecular formula, and molecular weight can be found on various chemical databases .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental methods. For this compound, some properties such as melting point, boiling point, density, molecular formula, and molecular weight are available .Scientific Research Applications
Synthesis and Structure
- Research on quaternary oxovanadium(V) complexes incorporating hydrazone ligands discusses the synthesis and structural analysis of these complexes, providing insights into their chemical behavior and potential applications in catalysis and materials science (Mondal, Drew, & Ghosh, 2009).
- Another study focused on the synthesis of diaryl and triaryl hydrazone derivatives as possible estrogen receptor modulators, indicating their potential application in medicinal chemistry for the development of therapeutic agents (Pandey, Pal, Dwivedi, & Hajela, 2002).
Chromogenic Properties and Metal Ion Detection
- A study on the synthesis and chromogenic properties of water-soluble substituted 2-pyridyl-3′-sulphophenylmethanone 2-pyridylhydrazones explored their use in the spectrophotometric determination of trace amounts of cobalt, suggesting applications in analytical chemistry for metal ion detection (Odashima, Kikuchi, Ohtani, & Ishii, 1986).
Textile Dyeing and Fabric Discoloration
- Research on visualized fabric discoloration of bi-heterocyclic hydrazone dyes highlights their unique solvatochromism and fabric discoloration properties, indicating potential applications in textile dyeing and smart materials development (Qian, Zhao, Dai, & Huang, 2017).
Antibacterial Activity
- A study on the synthesis and antibacterial activity of novel compounds containing pyrazoles and 1,3,4 oxadiazoles, including hydrazone derivatives, shows their potential as antimicrobial agents, suggesting applications in the development of new antibiotics (Bhise et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]amino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N6O4/c19-13-6-11(18(20,21)22)9-24-17(13)16(10-2-1-5-23-8-10)26-25-14-4-3-12(27(29)30)7-15(14)28(31)32/h1-9,25H/b26-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOODZZHZNHPDW-QQXSKIMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone N-(2,4-dinitrophenyl)hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2671036.png)


methanone](/img/structure/B2671040.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide](/img/structure/B2671046.png)
![N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide](/img/structure/B2671047.png)
![5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2671048.png)



![3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2671055.png)
